1-Bromo-2-(1,1-difluoropropyl)benzene

Catalog No.
S12206693
CAS No.
M.F
C9H9BrF2
M. Wt
235.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-(1,1-difluoropropyl)benzene

Product Name

1-Bromo-2-(1,1-difluoropropyl)benzene

IUPAC Name

1-bromo-2-(1,1-difluoropropyl)benzene

Molecular Formula

C9H9BrF2

Molecular Weight

235.07 g/mol

InChI

InChI=1S/C9H9BrF2/c1-2-9(11,12)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3

InChI Key

HIQKJURHSOFINA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1Br)(F)F

1-Bromo-2-(1,1-difluoropropyl)benzene is an organic compound with the molecular formula C9H9BrF2. It features a bromine atom attached to the benzene ring at the ortho position relative to a 1,1-difluoropropyl substituent. This unique structure contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and material science.

The chemical behavior of 1-bromo-2-(1,1-difluoropropyl)benzene encompasses several types of reactions:

  • Nucleophilic Aromatic Substitution: The bromine atom can be substituted by nucleophiles such as sodium methoxide or potassium tert-butoxide, leading to diverse derivatives.
  • Oxidation and Reduction: This compound can undergo oxidation to generate benzoic acid derivatives or reduction to yield cyclopropylbenzene derivatives.
  • Coupling Reactions: It can participate in coupling reactions, including Suzuki-Miyaura and Heck reactions, facilitating the formation of biaryl compounds.

These reactions are influenced by the specific conditions and reagents employed during synthesis.

Synthesis of 1-bromo-2-(1,1-difluoropropyl)benzene typically involves:

  • Bromination: The introduction of the bromine atom is often achieved through electrophilic aromatic substitution using bromine or N-bromosuccinimide under controlled conditions.
  • Fluorination: The difluoropropyl group can be introduced via methods such as nucleophilic substitution or direct fluorination techniques.

Optimizing these synthetic routes is crucial for improving yield and purity in industrial applications.

1-Bromo-2-(1,1-difluoropropyl)benzene finds utility in several domains:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceuticals aimed at specific biological targets.
  • Material Science: The compound is explored for developing materials with unique electronic and optical properties due to its structural characteristics.
  • Chemical Biology: It acts as a probe in biological studies, helping researchers understand pathways and interactions within cellular systems.

Research into interaction studies involving 1-bromo-2-(1,1-difluoropropyl)benzene focuses on its reactivity with various biological molecules. Its ability to form stable derivatives makes it a valuable tool for probing enzyme activity and receptor binding. Understanding these interactions is vital for developing new therapeutic agents and enhancing existing compounds' efficacy.

When comparing 1-bromo-2-(1,1-difluoropropyl)benzene with similar compounds, several notable differences arise:

Compound NameStructural FeaturesUnique Aspects
1-Bromo-2-(difluoromethyl)benzeneContains a difluoromethyl group instead of difluoropropylDifferent steric and electronic properties
1-Bromo-4-(1,1-difluoroethyl)benzeneEthyl group instead of propylPotentially different reactivity profiles
1-Bromo-4-(cyclopropyl)benzeneCyclopropyl group instead of difluoropropylAffects steric hindrance and reactivity
1-Bromo-4-(2,2-dichlorocyclopropyl)benzeneContains chlorine atomsDifferent chemical reactivity due to halogen effects

These comparisons highlight how variations in substituents influence the chemical behavior and potential applications of each compound.

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

233.98557 g/mol

Monoisotopic Mass

233.98557 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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